N-[(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide is a complex organic compound with the molecular formula C16H17F3N2O4 This compound is known for its unique structural features, which include a trifluoroacetamide group and a dimethylaminomethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide typically involves multiple steps. One common method involves the condensation of 5,6-dimethoxy-1-indanone with dimethylamine and trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Similar Compounds
- **N-[(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(2Z)-2-(dimethylaminomethylidene)-5,6-dimethoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O4/c1-21(2)7-10-13(20-15(23)16(17,18)19)8-5-11(24-3)12(25-4)6-9(8)14(10)22/h5-7,13H,1-4H3,(H,20,23)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMXIHPQBIAKRT-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(C2=CC(=C(C=C2C1=O)OC)OC)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(C2=CC(=C(C=C2C1=O)OC)OC)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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